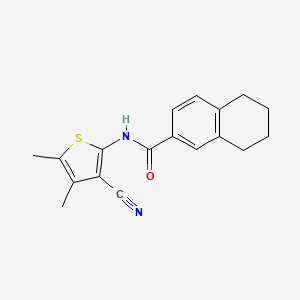![molecular formula C11H14N2O B3014353 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2198021-08-6](/img/structure/B3014353.png)
3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives often involves cycloaddition reactions. For instance, a formal [3 + 3] cycloaddition reaction between alkyl 2-aroyl-1-chlorocyclopropanecarboxylates and common hydrazones has been developed to yield alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates under mild basic conditions . Radical-mediated C-H functionalization has also been used to access alkoxy pyridazines, which can be further cyclized to produce tetrahydropyridopyridazines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved the treatment of specific precursors in dry dichloromethane to achieve the desired compound, which was confirmed by XRD technique .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including nucleophilic ring-opening reactions , intramolecular cycloadditions , and cyclocondensations . These reactions can lead to the formation of a variety of products, such as dihydropyrazoles, pyridazinones, and triazolopyrimidines, depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyridazine ring can affect the compound's reactivity, as seen in the formation of cyclopropenyl ketones and furans from pyridazine N-oxides upon irradiation . The HOMO-LUMO energy gap and global reactivity descriptors of a synthesized pyridazine compound were determined using Density Functional Theory calculations, which can provide insights into the electronic properties of the compound .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Heterocyclic compounds, including pyridazine analogs, are known for their substantial pharmaceutical importance. A study detailed the synthesis, structure analysis, and density functional theory (DFT) calculations of a pyridazine derivative, highlighting the process and methodologies that could be applicable to 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine. The synthesized compound was characterized using various spectroscopic techniques, and its structure was confirmed through XRD technique. This research illustrates the foundational steps necessary for synthesizing and analyzing compounds within this chemical class, which could extend to our compound of interest (Sallam et al., 2021).
Biological Applications
The biological and pharmacological potentials of pyridazine derivatives have been explored through various studies, focusing on their anti-inflammatory, antimicrobial, and anticancer activities. Such derivatives have shown to possess significant biological properties, which could suggest similar research applications for 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine in the development of new therapeutic agents. Studies demonstrate the synthesis and evaluation of these compounds, highlighting their potential efficacy in treating various conditions (Abubshait, 2007; Hassan et al., 2014).
Chemical Synthesis and Reactivity
The reactivity and cycloaddition reactions involving donor-acceptor cyclopropanes with nitrile imines offer a route to structurally diverse pyridazine derivatives. Such methodologies provide fast access to these compounds, suggesting potential applications in synthesizing a wide range of related chemicals, including 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine (Garve et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-6-11(13-12-10(9)3-1)14-7-8-4-5-8/h6,8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCCKWIQEHIWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

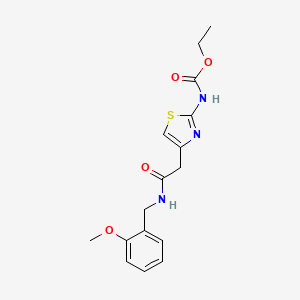
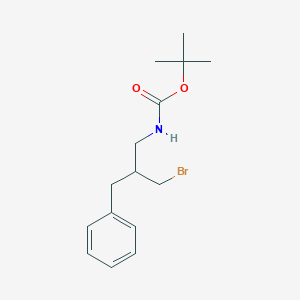
![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
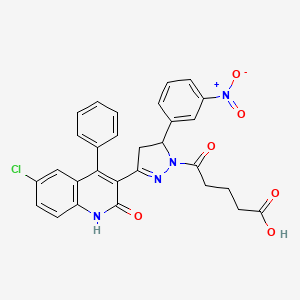
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)
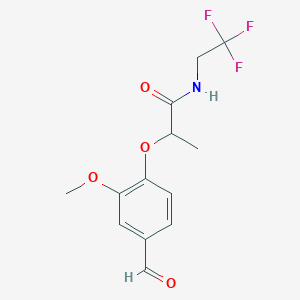
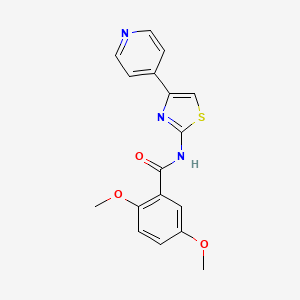
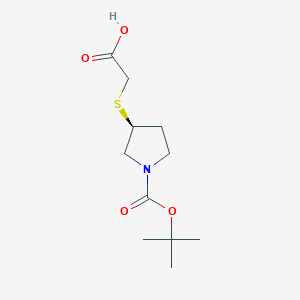
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)
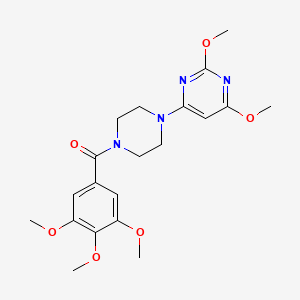
![[(1-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B3014292.png)
